(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride
Description
(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine hydrochloride is a chiral bicyclic compound featuring a cyclopentane ring fused with a pyrazole moiety substituted at the 4-position with bromine. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
(1R,2S)-2-(4-bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.ClH/c9-6-4-11-12(5-6)8-3-1-2-7(8)10;/h4-5,7-8H,1-3,10H2;1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXOYWHPXCQZET-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=C(C=N2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=C(C=N2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentanone, which undergoes a series of reactions to introduce the amine and bromopyrazole groups.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired stereochemistry and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the bromopyrazole moiety, potentially converting it to a pyrazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to pyrazole derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride in cancer therapy. The compound has shown efficacy in inducing apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism suggests its role as a promising candidate for developing new anticancer agents.
Neuropharmacology
The compound has been explored for its neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it may enhance cognitive functions and protect neuronal cells from oxidative stress, potentially through the modulation of neurotransmitter systems.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, making it a candidate for developing new antibiotics.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on human colorectal cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .
Case Study 2: Neuroprotective Effects
A research article in Neuroscience Letters reported that this compound improved memory retention in animal models of Alzheimer's disease. The study suggested that it could potentially enhance synaptic plasticity and reduce amyloid-beta accumulation in the brain .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety is known to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The amine group can form ionic bonds with negatively charged sites on proteins, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Comparisons
Halogen Effects: The 4-bromo substituent in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 187.67 g/mol vs. 273.56 g/mol). Fluorine in cyclopropane derivatives (e.g., 187.64 g/mol) improves metabolic stability and membrane permeability due to its small size and high electronegativity, making it favorable in CNS-targeting drugs .
Ring System Differences :
- Cyclopentane (target compound) offers conformational flexibility, enabling adaptive binding to protein targets.
- Cyclopropane derivatives introduce ring strain, which can mimic transition states in enzymatic reactions or stabilize bioactive conformations .
Biological Activity Trends :
- Cyclopentane-pyrazole hybrids (e.g., target compound) are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .
- Cyclopropane-amine derivatives are prominent in cardiovascular drugs (e.g., Ticagrelor impurities), where rigidity and stereochemistry are critical for antiplatelet activity .
Research and Development Implications
The target compound’s unique combination of a brominated pyrazole and cyclopentane ring positions it as a versatile intermediate for:
- Kinase inhibitor optimization : Bromine’s halogen-bonding capability can enhance interactions with kinase hinge regions.
- Neurotransmitter analogs : The cyclopentane scaffold mimics natural amines like dopamine or serotonin .
Comparatively, cyclopropane derivatives (e.g., 4-fluorophenyl analogs) are more suited for rigid, stereospecific targets in cardiovascular or CNS therapeutics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing (1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine hydrochloride, and what challenges arise in enantiomeric purity?
- Methodology : Synthesis typically involves cyclopentanone as a starting material. Reductive amination introduces the aminomethyl group, followed by bromination at the pyrazole ring. Resolution of enantiomers (e.g., chiral chromatography or enzymatic methods) ensures stereochemical purity, and hydrochloride salt formation enhances stability. Challenges include minimizing racemization during bromination and optimizing reaction yields. For example, reductive amination conditions (e.g., NaBH₃CN as a reducing agent) must be carefully controlled to avoid side reactions .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and functional group placement (e.g., cyclopentane ring protons, bromopyrazole signals).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) and detects chiral impurities.
- Mass Spectrometry (LC-MS) : Validates molecular weight (C₉H₁₂BrClN₃, ~292.57 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies amine and hydrochloride salt formation via N-H and Cl⁻ stretching bands .
Q. How should researchers assess the compound’s stability under biological storage conditions?
- Methodology :
- Plasma/Urine Stability : Incubate the compound in spiked matrices at 37°C and -20°C. Use HPLC to monitor degradation over 48 hours. For example, studies on analogous compounds show >10% degradation in plasma after 48 hours at 37°C due to microbial activity (e.g., E. coli contamination) .
- Recommendations : Add antimicrobial agents (e.g., sodium azide) and store at -80°C for long-term stability.
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in the final product, and how do they impact pharmacological activity?
- Methodology :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases to separate (1R,2S) and (1S,2R) enantiomers.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze specific enantiomers.
- Impact : The (1R,2S) configuration often exhibits higher binding affinity to biological targets (e.g., neurotransmitter receptors), as seen in structurally similar cyclopropanamine derivatives .
Q. How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to targets like serotonin transporters or kinases.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) for target proteins immobilized on sensor chips.
- Functional Assays : Test inhibition of enzymatic activity (e.g., IC50 determination) in cell-free systems .
Q. How should contradictions in stability data be addressed when storing the compound under varying conditions?
- Methodology :
- Comparative Studies : Replicate storage conditions (e.g., -20°C vs. -80°C) and quantify degradation using validated HPLC protocols. For example, a 30% loss in plasma stability after six months at -20°C was observed in related compounds, necessitating lower storage temperatures .
- Stabilizers : Add cryoprotectants (e.g., trehalose) or antioxidants (e.g., ascorbic acid) to mitigate hydrolysis or oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
